molecular formula C10H15NO2 B8698053 2-Amino-2-(4-methoxyphenyl)propan-1-ol

2-Amino-2-(4-methoxyphenyl)propan-1-ol

Cat. No.: B8698053
M. Wt: 181.23 g/mol
InChI Key: NOFRLYASXJHYPR-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methoxyphenyl)propan-1-ol is a chiral amino alcohol featuring a propan-1-ol backbone substituted at the second carbon with a 4-methoxyphenyl group and an amino group. This compound is structurally related to pharmacologically active amino alcohols, which often exhibit applications in drug discovery and catalysis .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-amino-2-(4-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H15NO2/c1-10(11,7-12)8-3-5-9(13-2)6-4-8/h3-6,12H,7,11H2,1-2H3

InChI Key

NOFRLYASXJHYPR-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

2-Amino-2-(2-chlorophenyl)propan-1-ol (CAS 1183141-38-9)
  • Molecular Formula: C₉H₁₂ClNO
  • Key Differences: The chloro substituent at the ortho position (vs.
  • Implications : Chlorine’s electronegativity may enhance metabolic stability but reduce hydrogen-bonding capacity compared to methoxy groups .
2-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 870852-69-0)
  • Molecular Formula: C₉H₁₃ClFNO
  • Key Differences : Fluorine at the para position is smaller and more electronegative than methoxy, favoring hydrophobic interactions and oxidative stability.
  • Implications : Fluorinated analogs often exhibit improved bioavailability and target selectivity in medicinal chemistry .
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol (CAS 1213876-98-2)
  • Molecular Formula: C₁₁H₁₇NO₃
  • Key Differences: Ethoxy and methoxy groups at the 3- and 4-positions enhance steric bulk and electronic modulation. The shorter ethanol backbone (vs. propanol) may limit conformational flexibility.
  • Implications : Multi-substituted phenyl rings can improve binding specificity, as seen in collagenase inhibitors .

Backbone Modifications

Methyl 2-Amino-2-(4-methoxyphenyl)acetate HCl (AS103310)
  • Molecular Formula: C₁₀H₁₄ClNO₃
  • Key Differences: The acetate ester replaces the propanol’s hydroxyl group, increasing lipophilicity and altering hydrolysis kinetics.
  • Implications : Esters are common prodrug motifs, enhancing membrane permeability but requiring enzymatic activation .
2-Amino-2-(4-methoxyphenyl)ethanol (CAS 138713-55-0)
  • Molecular Formula: C₉H₁₃NO₂
  • Key Differences: The ethanol backbone (vs.
  • Implications: Chain length influences molecular docking; propanol derivatives may occupy larger binding pockets .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent(s) Key Properties/Effects
2-Amino-2-(4-methoxyphenyl)propan-1-ol - C₁₀H₁₅NO₂ (est.) 4-OCH₃ Electron-donating, enhanced solubility
2-Amino-2-(2-chlorophenyl)propan-1-ol 1183141-38-9 C₉H₁₂ClNO 2-Cl Steric hindrance, metabolic stability
2-Amino-2-(4-fluorophenyl)propan-1-ol 870852-69-0 C₉H₁₃ClFNO 4-F Hydrophobic interactions, stability
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl - C₁₀H₁₄ClNO₃ 4-OCH₃, ester Prodrug potential, lipophilicity

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